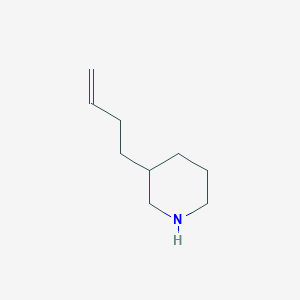
3-But-3-enilpiperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(but-3-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The structure of 3-(but-3-en-1-yl)piperidine includes a piperidine ring with a but-3-enyl substituent at the third position
Aplicaciones Científicas De Investigación
3-(but-3-en-1-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active piperidine derivatives.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
3-But-3-enylpiperidine is a derivative of piperidine . Piperidine and its derivatives are known to have a wide range of pharmacological properties, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant effects . .
Mode of Action
Piperidine derivatives, such as bupropion, are known to exert their pharmacological effects by weakly inhibiting the enzymes involved in the uptake of neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It’s plausible that 3-But-3-enylpiperidine might have a similar mode of action, but this needs to be confirmed with further studies.
Biochemical Pathways
Piperidine and its derivatives are known to interact with various biochemical pathways These interactions can have a broad impact on metabolic, signaling, disease, drug, and physiological pathways
Pharmacokinetics
The pharmacokinetics of drugs can be manipulated through dosing changes, food administration, management of drug interactions, and adherence through directly observed therapy
Result of Action
Piperidine derivatives are known to have a variety of biological functions, such as immune regulation, angiogenesis, wound healing, and antitumor activity
Action Environment
Environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drugs
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(but-3-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 3-butenyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine and 3-butenyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The piperidine is deprotonated by the base, forming a nucleophilic piperidine anion, which then attacks the electrophilic carbon of the 3-butenyl halide, resulting in the formation of 3-(but-3-en-1-yl)piperidine.
Industrial Production Methods: Industrial production of 3-(but-3-en-1-yl)piperidine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-(but-3-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Comparación Con Compuestos Similares
Piperidine: The parent compound, which lacks the butenyl substituent.
3-Aminopiperidine: A derivative with an amino group at the third position.
3-Butylpiperidine: A derivative with a butyl group instead of a butenyl group.
Comparison: 3-(but-3-en-1-yl)piperidine is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The unsaturation in the butenyl group allows for additional chemical transformations and interactions that are not possible with saturated derivatives like 3-butylpiperidine.
Propiedades
IUPAC Name |
3-but-3-enylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2,9-10H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFANOYFXELISQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carb](/img/structure/B2445736.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2445738.png)
![2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide](/img/structure/B2445739.png)
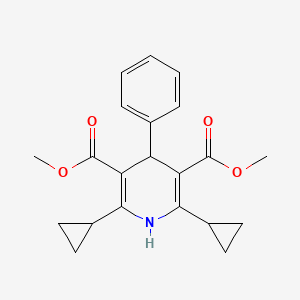
![3-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B2445745.png)
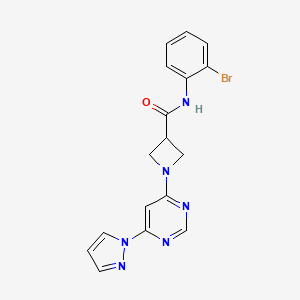
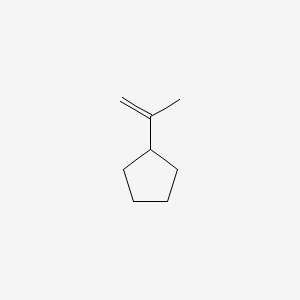
![2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide](/img/structure/B2445750.png)

![6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2445752.png)
![7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine](/img/structure/B2445753.png)
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-N-methyl-3-phenylpropanamide](/img/structure/B2445755.png)
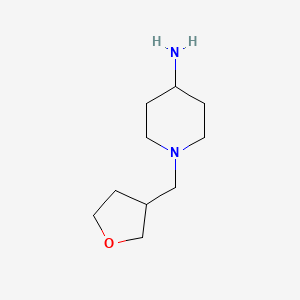
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2445758.png)
